1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE
Overview
Description
1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE is a complex organic compound that features a benzylidene group substituted with a methoxy group and a pyrazolylmethyl group
Preparation Methods
The synthesis of 1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with 1H-pyrazole-1-methanol to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by interacting with receptor proteins, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE include:
4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
4-methoxy-3-(4-nitro-pyrazol-1-ylmethyl)benzaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
2-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-20-15-4-3-12(7-13(9-16)10-17)8-14(15)11-19-6-2-5-18-19/h2-8H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTRGGOZGAOCKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)CN2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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